molecular formula C7H15ClN2O2S B1405274 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide hydrochloride CAS No. 1451390-46-7

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide hydrochloride

Cat. No. B1405274
M. Wt: 226.73 g/mol
InChI Key: WVMRXNKGVLCZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide hydrochloride is a chemical compound with the empirical formula C7H14N2O2S · 2HCl . It has a molecular weight of 263.19 . This compound is a heterocyclic building block .


Molecular Structure Analysis

The SMILES string of this compound is Cl.Cl.O=S1(=O)CCN(CC1)C2CNC2 . The InChI key is AXHOLMAQHXNIGR-UHFFFAOYSA-N . These identifiers provide a way to represent the molecule’s structure in a textual format.

Scientific Research Applications

Novel Building Blocks in Medicinal Chemistry

Thiomorpholine and its 1,1-dioxide variants, including structures akin to 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide hydrochloride, serve as critical building blocks in medicinal chemistry. These compounds, particularly when incorporated into bridged bicyclic thiomorpholines, have shown promising biological profiles, making them valuable for developing new therapeutic agents. The synthesis of these heterocycles from cost-effective starting materials highlights their potential for broad applications in drug discovery and development (Walker & Rogier, 2013).

Antimicrobial Activity

Thiomorpholine derivatives, including those related to 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide hydrochloride, have been explored for their antimicrobial properties. The synthesis of novel 1,4-disubstituted 1,2,3-triazoles using thiomorpholine scaffolds and their subsequent evaluation against various microbial strains have demonstrated significant antibacterial activity. This research underscores the potential of thiomorpholine derivatives as a basis for developing new antimicrobial agents (Battula et al., 2016).

Synthesis of Azetidinone Analogues

Research into the synthesis of azetidinone analogues, including those structurally related to 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide hydrochloride, has led to the development of compounds with potential antimicrobial and antitubercular activities. These studies not only contribute to the understanding of the chemical properties of such compounds but also pave the way for their application in treating infectious diseases (Chandrashekaraiah et al., 2014).

Reactivity and Synthesis of Derivatives

Investigations into the reactivity of unsubstituted and alkyl-substituted thiomorpholines have facilitated the synthesis of a variety of derivatives, including amines, oxides, and sulfones. These studies are crucial for understanding the chemical behavior of thiomorpholine compounds and for expanding their applications in organic synthesis and medicinal chemistry (Asinger et al., 1981).

Antimicrobial Acivity of Benzohydrazide Derivatives

The development and evaluation of thiomorpholine benzohydrazide derivatives have shown promising antimicrobial activity. This research highlights the potential of thiomorpholine-based compounds in the development of new antimicrobial agents, offering a new avenue for combating resistant microbial strains (Kardile & Kalyane, 2010).

Safety And Hazards

The compound has a GHS07 pictogram, with a signal word of "Warning" . It has a hazard classification of Acute Tox. 4 Oral, indicating that it can be harmful if swallowed . It falls under storage class code 11, which is for combustible solids .

properties

IUPAC Name

4-(azetidin-3-yl)-1,4-thiazinane 1,1-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S.ClH/c10-12(11)3-1-9(2-4-12)7-5-8-6-7;/h7-8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMRXNKGVLCZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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